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Compound of Interest

Compound Name:
5'-DMT-5-F-2'-dU

Phosphoramidite

Cat. No.: B136410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, synthesis,

and applications of 5'-DMT-5-F-2'-dU Phosphoramidite, a key building block in the synthesis

of modified oligonucleotides for therapeutic and research applications.

Core Properties
5'-DMT-5-F-2'-dU Phosphoramidite is a synthetic nucleoside phosphoramidite containing a 5-

fluoro-2'-deoxyuridine (5-F-dU) moiety. The 5'-dimethoxytrityl (DMT) group provides a lipophilic

handle for purification and is readily cleaved to allow for the stepwise synthesis of

oligonucleotides. The phosphoramidite group at the 3'-position enables efficient coupling to the

5'-hydroxyl of the growing oligonucleotide chain.
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Property Value

Chemical Formula C₃₉H₄₆FN₄O₈P

Molecular Weight 748.8 g/mol [1]

CAS Number 142246-63-7[1]

Synonyms
5-F-dU-CE Phosphoramidite, 2'-Deoxy-5-fluoro-

D-uridine 3'-CE phosphoramidite

Physical Form White to off-white solid powder

Purity ≥98%[1]

Solubility
Sparingly soluble in DMSO (1-10 mg/ml) and

Ethanol (1-10 mg/ml)[1]

Storage Conditions -20°C, under inert gas, desiccated[1]

Stability ≥ 4 years at -20°C[1]

Spectroscopic and Analytical Characterization
While specific spectra for this compound are not readily available in the public domain, the

expected analytical characteristics based on general knowledge of phosphoramidite chemistry

are as follows:

³¹P NMR: The phosphorus-31 NMR spectrum is a critical tool for assessing the purity of

phosphoramidites. A single sharp peak, or a pair of closely spaced peaks representing

diastereomers, is expected in the region of 140-155 ppm, characteristic of

phosphoramidites[2]. The absence of significant peaks in other regions indicates high purity

and the absence of hydrolysis or oxidation products[2].

¹H NMR: The proton NMR spectrum provides structural confirmation. Diagnostic signals

include the anomeric proton of the deoxyribose sugar, typically found between 5.0 and 6.4

ppm[2]. The protons of the dimethoxytrityl (DMT) group will appear in the aromatic region,

and the protons of the diisopropylamino and cyanoethyl groups will be present in the

aliphatic region.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

molecular weight and elemental composition of the phosphoramidite. Purity can also be

assessed by techniques such as LC-MS[3].

Experimental Protocols
5'-DMT-5-F-2'-dU Phosphoramidite is utilized in standard automated solid-phase

oligonucleotide synthesis. The coupling of this modified phosphoramidite is reported to be as

efficient as that of unmodified nucleoside amidites[4].

Standard Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides proceeds in a cyclical manner, with each cycle adding one

nucleoside to the growing chain. The following is a generalized protocol for automated solid-

phase DNA synthesis:

1. Detritylation (Deblocking):

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-

polar solvent like dichloromethane or toluene[5].

Procedure: The DMT group is removed from the 5'-hydroxyl of the support-bound

nucleoside, exposing a reactive hydroxyl group for the next coupling step[5]. The orange-

colored trityl cation released can be monitored spectrophotometrically to determine coupling

efficiency from the previous cycle[5].

2. Coupling:

Reagents:

5'-DMT-5-F-2'-dU Phosphoramidite solution (e.g., 0.02-0.2 M in anhydrous acetonitrile)

[6].

Activator solution (e.g., 0.2-0.7 M 1H-tetrazole, 5-ethylthio-1H-tetrazole, or 4,5-

dicyanoimidazole in anhydrous acetonitrile)[6][7].

Procedure: The phosphoramidite is activated by the acidic azole catalyst and reacts with the

free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester
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linkage[5]. The coupling time is typically rapid, on the order of 20 seconds for

deoxynucleosides[6].

3. Capping:

Reagents:

Capping Reagent A (e.g., acetic anhydride in tetrahydrofuran/lutidine).

Capping Reagent B (e.g., N-methylimidazole in tetrahydrofuran).

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutations in subsequent cycles[5].

4. Oxidation:

Reagent: A solution of iodine (e.g., 0.02-0.1 M) in a mixture of tetrahydrofuran, pyridine, and

water[5].

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate

triester[5].

These four steps are repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting

groups on the phosphate backbone and the nucleobases are removed.

Cleavage from Support and Phosphate Deprotection: This is typically achieved by treatment

with concentrated ammonium hydroxide[5]. For sensitive oligonucleotides, milder conditions

such as a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can

be used[8].

Base Deprotection: The protecting groups on the standard DNA bases (benzoyl for A and C,

isobutyryl for G) are removed by heating in concentrated ammonium hydroxide (e.g., 55°C

for 5 hours)[5]. For oligonucleotides containing 5-F-dU, standard deprotection protocols are
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generally applicable[9]. However, for particularly sensitive modified oligonucleotides, milder

deprotection strategies may be required[8][10][11].

Applications in Research and Drug Development
Oligonucleotides containing 5-fluoro-2'-deoxyuridine have significant potential in various

research and therapeutic areas, primarily due to the anticancer properties of 5-fluorouracil (5-

FU), the active metabolite.

Anticancer Prodrugs
Oligonucleotides synthesized with 5'-DMT-5-F-2'-dU Phosphoramidite can act as prodrugs of

5-FU. Upon cellular uptake, these oligonucleotides are degraded by cellular nucleases,

releasing 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of

thymidylate synthase[12]. This inhibition disrupts the synthesis of thymidine, a crucial

component of DNA, leading to cell death in rapidly dividing cancer cells.

Antisense and RNAi Therapeutics
The incorporation of 5-F-dU into antisense oligonucleotides or siRNAs can enhance their

therapeutic properties. The fluorine modification can increase the binding affinity of the

oligonucleotide to its target mRNA and improve its resistance to nuclease degradation, thereby

enhancing its potency and duration of action.
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Caption: Automated solid-phase oligonucleotide synthesis cycle.
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Caption: Intracellular activation and mechanism of action of 5-F-dU.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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